
Olivetoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivetoric acid is a carbonyl compound.
Wissenschaftliche Forschungsanwendungen
Angiogenesis Inhibition
Olivetoric acid has been identified as a potent anti-angiogenic agent. It inhibits the proliferation of rat adipose tissue endothelial cells and disrupts endothelial tube formation, suggesting its potential use in treating angiogenesis-related diseases (Koparal et al., 2009).
Effects on Human Lymphocytes
A study assessed the effects of olivetoric acid on human lymphocytes, finding that it does not cause oxidative stress and might have therapeutic potential due to its antioxidant properties (Emsen et al., 2018).
Antitumor Potential
Research has demonstrated that olivetoric acid has antitumor potential in rat neuron and glioblastoma cell lines, indicating its possible use in cancer treatment strategies (Emsen et al., 2016).
Antimicrobial Activity
Olivetoric acid has shown antimicrobial activity against various microorganisms, suggesting its potential as an antimicrobial agent (Türk et al., 2006).
Potential in Hepatocellular Carcinoma Treatment
A study suggested that olivetoric acid could contribute to the treatment of hepatocellular carcinoma, based on its effects on human hepatocellular carcinoma cells (Emsen et al., 2021).
Biosynthesis in Lichens
Research has focused on the biosynthesis of olivetoric acid in lichens, providing insights into the genetic and epigenetic factors involved in its production (Singh et al., 2021).
Eigenschaften
Produktname |
Olivetoric acid |
|---|---|
Molekularformel |
C26H32O8 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
4-[2,4-dihydroxy-6-(2-oxoheptyl)benzoyl]oxy-2-hydroxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C26H32O8/c1-3-5-7-9-16-13-20(15-22(30)23(16)25(31)32)34-26(33)24-17(12-19(28)14-21(24)29)11-18(27)10-8-6-4-2/h12-15,28-30H,3-11H2,1-2H3,(H,31,32) |
InChI-Schlüssel |
VZPLPGICHZXOCQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Kanonische SMILES |
CCCCCC1=C(C(=CC(=C1)OC(=O)C2=C(C=C(C=C2O)O)CC(=O)CCCCC)O)C(=O)O |
Synonyme |
olivetoric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





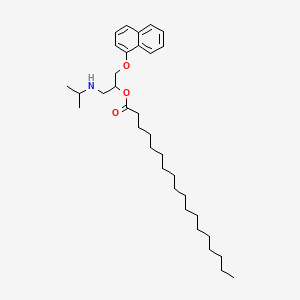
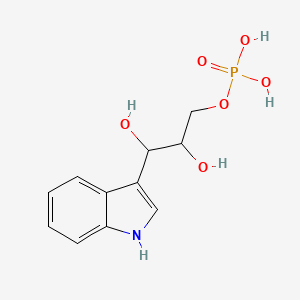

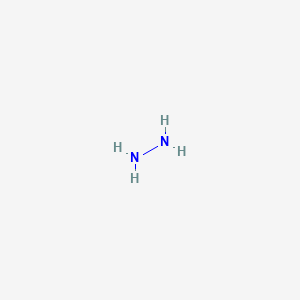


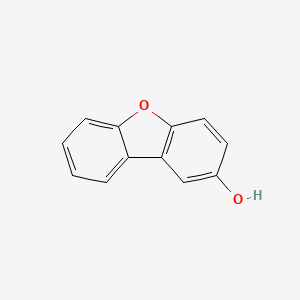
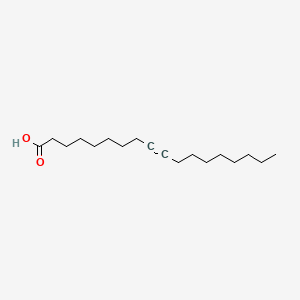

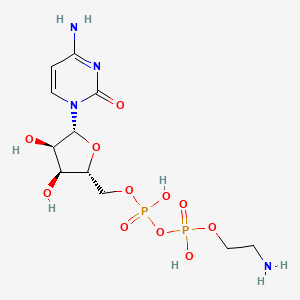

![3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole](/img/structure/B1202535.png)